cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a pyrido[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone involves multiple steps, including the formation of the pyrazole ring and the pyrido[3,4-d]pyrimidine core. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the Pyrido[3,4-d]pyrimidine Core: This involves cyclization reactions using appropriate precursors such as aminopyrimidines and aldehydes.
Final Coupling: The final step involves coupling the cyclopropyl group with the pyrido[3,4-d]pyrimidine core using reagents like palladium catalysts and bases.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalysts, and sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone: This compound is unique due to its specific structural features and biological activity.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological properties.
Imidazole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as enzyme inhibition and anti-inflammatory effects.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a pyrido[3,4-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
cyclopropyl-[4-[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-22(6-4-12-8-20-21-9-12)16-14-5-7-23(17(24)13-2-3-13)10-15(14)18-11-19-16/h8-9,11,13H,2-7,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQODFGSWDZXEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNN=C1)C2=NC=NC3=C2CCN(C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.